molecular formula C7H5BrN2S B2488940 2-Bromobenzo[d]thiazol-4-amine CAS No. 1368320-74-4

2-Bromobenzo[d]thiazol-4-amine

Cat. No. B2488940
CAS RN: 1368320-74-4
M. Wt: 229.1
InChI Key: BFSAWMAUOZAYGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions or coupling reactions under specific conditions. For instance, 2-aminobenzo[b]chalcogenophenes can be synthesized via a reaction involving 4-(2-bromophenyl)-1,2,3-chalcogenodiazoles with amines in the presence of a base and copper catalysts, showcasing a method that might be adaptable for 2-Bromobenzo[d]thiazol-4-amine synthesis under similar conditions (Popova et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively through X-ray diffraction analysis, revealing details about crystal packing, hydrogen bonding, and other noncovalent interactions. These studies provide insights into the structural aspects of this compound, indicating strong hydrogen bonds and supramolecular arrangements critical for understanding its chemical reactivity and properties (Jin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from related compounds, which undergo various nucleophilic substitutions and form adducts with different carboxylic acids. These reactions highlight the compound's potential to participate in the formation of cocrystals or organic salts, contributing to a diverse range of chemical properties (Jin et al., 2012).

Scientific Research Applications

1. Understanding Non-Covalent Interactions

Research by Jin et al. (2012) focused on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and various carboxylic acid derivatives. This study provided insights into how 6-bromobenzo[d]thiazol-2-amine binds with carboxylic acids, revealing details about hydrogen bonding in supramolecular assemblies (Jin et al., 2012).

2. Crystal Structure Analysis

Jin et al. (2014) prepared six anhydrous organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine with different organic acids. The study characterized these adducts using X-ray diffraction, IR, and elemental analysis, contributing to a better understanding of crystal packing and supramolecular arrangement (Jin et al., 2014).

3. Hydrogen Bonded Supramolecular Architectures

A study by Jin and Wang (2012) on saccharinate salts involving 6-bromobenzo[d]thiazol-2-amine highlighted the formation of 3D network structures due to various hydrogen bonding interactions. This research aids in understanding the structural assembly of 2-aminoheterocyclic compounds (Jin & Wang, 2012).

4. Synthesis of Thiazoles for Drug Discovery

Colella et al. (2018) reported a synthetic protocol using 1,3-dibromo-1,1-difluoro-2-propanone, interacting with aromatic amines, to produce thiazoles. This synthesis is significant for drug discovery, demonstrating the potential of 4-bromodifluoromethyl thiazoles (Colella et al., 2018).

5. Corrosion Inhibition Performance

A study by Kaya et al. (2016) used density functional theory and molecular dynamics simulations to predict the corrosion inhibition performance of various thiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole. This research offers insights into the application of these compounds in protecting metal surfaces (Kaya et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-bromo-1,3-benzothiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSAWMAUOZAYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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